N-(1H-benzimidazol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
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Properties
Molecular Formula |
C16H12N6O2 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C16H12N6O2/c23-15(19-10-5-6-13-14(7-10)18-9-17-13)8-22-16(24)11-3-1-2-4-12(11)20-21-22/h1-7,9H,8H2,(H,17,18)(H,19,23) |
InChI Key |
XRTFPMDIWPFVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. The structure can be represented as follows:
where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Overview
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Case Studies
-
Antibacterial Activity :
- A study evaluated the antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:
These results suggest that the compound exhibits moderate to good antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .Compound Bacterial Strain MIC (µg/mL) 1 Staphylococcus aureus 16 2 Escherichia coli 32 3 Pseudomonas aeruginosa 64 - Antifungal Activity :
The anticancer potential of this compound has been attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism may involve the modulation of various signaling pathways related to cell growth and survival.
Research Findings
A recent study highlighted the compound's effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results indicate that the compound possesses promising anticancer activity, with lower IC50 values suggesting higher potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the benzimidazole and benzotriazine moieties can significantly influence biological activity. For instance:
- Substituents on the Benzimidazole Ring : Introduction of electron-withdrawing groups enhances antibacterial activity.
- Benzotriazine Modifications : Variations in the substituents on the benzotriazine ring can alter the compound's interaction with target enzymes involved in microbial resistance mechanisms .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds related to N-(1H-benzimidazol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains. A study highlighted that modifications to the benzimidazole structure could enhance activity against resistant strains of bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .
Anticancer Properties
Research indicates that benzimidazole derivatives possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Studies have reported that certain benzimidazole derivatives exhibit activity against viral infections by interfering with viral replication processes. This suggests that this compound could be explored for therapeutic use in viral diseases .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways related to diseases such as diabetes and obesity. By modulating enzyme activity, it may help in managing these conditions .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Step 1: Formation of the benzimidazole ring through cyclization reactions involving ortho-phenylenediamine and carboxylic acids.
- Step 2: Introduction of the benzotriazine moiety via nucleophilic substitution or coupling reactions.
- Step 3: Acetylation to yield the final product.
These methods can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that specific modifications enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential for developing new antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. These results suggest a promising avenue for further investigation into its use as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
